molecular formula C18H25NO4 B8177542 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

Cat. No.: B8177542
M. Wt: 319.4 g/mol
InChI Key: UFIOPDBGHDHCFJ-UHFFFAOYSA-N
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Description

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a carboxylic acid functional group. This compound is often used in the development of proteolysis targeting chimeras (PROTACs) for targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The reaction conditions often require the use of strong bases and organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

  • Oxidation: : The major products include carboxylic acids and ketones.

  • Reduction: : The major products include alcohols and amines.

  • Substitution: : The major products include substituted piperidines and phenyl derivatives.

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the development of PROTACs, which are used to target and degrade specific proteins within cells. This has significant implications for the treatment of diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism by which 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid exerts its effects involves the formation of a complex with the target protein, leading to its degradation via the proteasome pathway. The molecular targets and pathways involved include the E3 ubiquitin ligase and the proteasome.

Comparison with Similar Compounds

This compound is unique in its structure and function compared to other similar compounds. Some similar compounds include other piperidine derivatives and phenylacetic acids, but 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid stands out due to its specific use in PROTAC development.

Properties

IUPAC Name

2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-13(9-11-19)15-7-5-4-6-14(15)12-16(20)21/h4-7,13H,8-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIOPDBGHDHCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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